Lapretolimod

Beschreibung

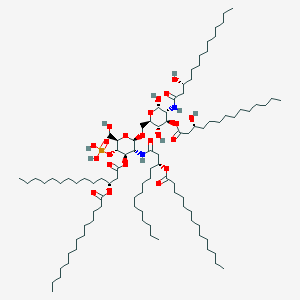

Lapretolimod is a synthetic compound characterized by a highly complex molecular architecture. Its structure comprises derivatives of nucleosides—adenosine, cytidine, guanosine, and thymidine—interconnected through diverse linkages, forming a multi-component scaffold . The compound’s design emphasizes stability and bioavailability through extensive functionalization, including hydroxylated tetradecanoate groups and phosphono moieties .

Eigenschaften

CAS-Nummer |

960324-04-3 |

|---|---|

Molekularformel |

C96H181N2O22P |

Molekulargewicht |

1746.4 |

IUPAC-Name |

[(2S,3R,4R,5S,6R)-2,5-dihydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-5-phosphonooxy-3-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate |

InChI |

InChI=1S/C96H181N2O22P/c1-7-13-19-25-31-37-39-45-51-57-63-69-85(104)114-79(67-61-55-49-43-35-29-23-17-11-5)73-84(103)98-90-94(119-88(107)74-80(68-62-56-50-44-36-30-24-18-12-6)115-86(105)70-64-58-52-46-40-38-32-26-20-14-8-2)92(120-121(110,111)112)81(75-99)117-96(90)113-76-82-91(108)93(118-87(106)72-78(101)66-60-54-48-42-34-28-22-16-10-4)89(95(109)116-82)97-83(102)71-77(100)65-59-53-47-41-33-27-21-15-9-3/h77-82,89-96,99-101,108-109H,7-76H2,1-6H3,(H,97,102)(H,98,103)(H2,110,111,112)/t77-,78-,79-,80-,81-,82-,89-,90-,91-,92-,93-,94-,95+,96-/m1/s1 |

InChI-Schlüssel |

JSNQJZJCKAFSHT-OPYGSFAOSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Compound of Interest : Lapretolimod

- Core Structure: Nucleoside derivatives (adenosine, cytidine, guanosine, thymidine).

- Functional Groups: Hydroxytetradecanoate, phosphono, and tetradecanoyloxy groups.

- Key Features: Multiple lipidated chains (14-carbon tetradecanoyl groups) enhance membrane interaction; nucleoside backbone may facilitate receptor binding.

Comparison Compound : 3-[(3R)-3-hydroxytetradecanoate] de 2-deoxy-6-O-{2-deoxy-4-O-phosphono-2-[(3R)-3-(tetradecanoyloxy)tetradecanamido]-3-O-[(3R)-3-(tetradecanoyloxy)tetradecanoyl]-β-D-glucopyranosyl}-2-[(3R)-3-hydroxytetradecanamido]-α-D-glucopyranose

- Core Structure: 2-deoxy-α-D-glucopyranose derivative.

- Functional Groups: Phosphono, hydroxytetradecanamido, and tetradecanoyloxy groups.

- Key Features: Branched glucopyranose backbone with lipidated side chains; phosphono group enhances solubility and charge distribution.

Comparative Analysis

| Parameter | Lapretolimod | Comparison Compound |

|---|---|---|

| Backbone | Nucleoside derivatives | 2-deoxy-glucopyranose |

| Lipidation | Tetradecanoyloxy and hydroxytetradecanoate groups | Tetradecanoyloxy and hydroxytetradecanamido groups |

| Key Functional Moieties | Phosphono, nucleobase linkages | Phosphono, glucopyranosyl branching |

| Structural Complexity | High (multi-nucleoside scaffold) | High (branched carbohydrate derivatives) |

| Presumed Bioactivity | Likely receptor-targeted (nucleoside affinity) | Membrane interaction (lipid-carbohydrate hybrid) |

Key Similarities :

- Both compounds employ lipidated chains (tetradecanoyl groups) to enhance hydrophobicity and stability .

- Phosphono groups are critical for charge modulation and solubility in aqueous environments .

Key Differences :

- Lapretolimod’s nucleoside backbone contrasts with the glucopyranose core of the comparison compound, suggesting divergent mechanisms of action (e.g., nucleic acid mimicry vs. carbohydrate-mediated signaling) .

- The glucopyranose derivative features branched glycosidic linkages, whereas Lapretolimod’s nucleosides are linearly interconnected .

Additional Comparative Considerations

Analytical Methodologies

Advanced techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR), are essential for characterizing these compounds. Supplementary tables from validated methods highlight challenges in resolving their complex structures, particularly in distinguishing regioisomers and stereochemical configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.